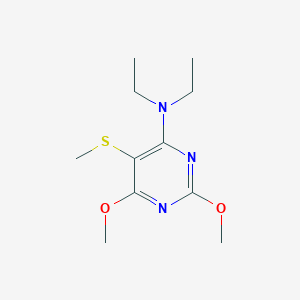

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Description

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative featuring a diethylamine group at position 4, methoxy substituents at positions 2 and 6, and a methylsulfanyl group at position 4. Pyrimidine derivatives are widely studied for their biological and pharmacological properties, particularly in oncology and immunomodulation.

Properties

CAS No. |

89587-80-4 |

|---|---|

Molecular Formula |

C11H19N3O2S |

Molecular Weight |

257.35 g/mol |

IUPAC Name |

N,N-diethyl-2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C11H19N3O2S/c1-6-14(7-2)9-8(17-5)10(15-3)13-11(12-9)16-4/h6-7H2,1-5H3 |

InChI Key |

XQWFDRQVVOOONX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C(=NC(=N1)OC)OC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-dicarbonyl compounds and amidines.

Introduction of Substituents: The dimethoxy and methylthio groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Substitution: The dimethoxy groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Crystallographic Features

Compound B () :

- Dihedral Angles : The pyrimidine ring forms dihedral angles of 12.8°, 12.0°, and 86.1° with substituent planes, indicating partial planarity.

- Hydrogen Bonding : Stabilized by intramolecular N–H⋯N and weak C–H⋯O interactions.

- Comparison : The target compound’s dimethoxy groups may promote stronger C–H⋯O interactions compared to Compound B’s fluorophenyl group. The diethylamine group’s steric bulk could reduce planarity, affecting crystal packing .

Compound C : 2,6-bis[(2-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine ()

- Substituents : Bulky 2-chlorophenyl-methylsulfanyl groups.

- Safety Profile : Classified with GHS hazard codes (e.g., H302, H315), indicating toxicity risks.

- Comparison : The target compound’s methylsulfanyl group is less sterically hindered than Compound C’s chlorophenyl-methylsulfanyl substituents. This difference may improve metabolic stability and reduce toxicity in the target compound .

Solubility and Pharmacokinetic Considerations

- Compound A () : Designed for water solubility via methoxyphenyl and dimethylamine groups.

- Target Compound : Diethylamine and methylsulfanyl groups may reduce aqueous solubility compared to Compound A but enhance membrane permeability.

- Compound C () : Bulky chlorophenyl groups likely result in poor solubility, whereas the target compound’s smaller substituents balance lipophilicity and solubility .

Data Table: Key Comparative Properties

Research Implications and Limitations

Comparative inferences rely on substituent chemistry and analogous compounds. Further studies using tools like SHELXL () or ORTEP-3 () could elucidate its binding modes and crystal packing .

Biological Activity

N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, characterized by a unique combination of functional groups. Its structure includes two ethyl groups at the nitrogen positions and methoxy groups at the 2 and 6 positions of the pyrimidine ring, along with a methylthio group at the 5 position. The molecular formula is with a molar mass of approximately 270.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antiviral Properties

Recent studies have explored the antiviral potential of various pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiviral activity against viruses such as Hepatitis C Virus (HCV) and Tobacco Mosaic Virus (TMV). For instance, certain derivatives have shown IC50 values below 0.35 μM against HCV NS5B RNA polymerase, indicating strong inhibitory effects .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyrimidine derivatives are known to act on various cellular pathways, including those involved in cell cycle regulation and apoptosis. The presence of methoxy and methylthio groups may enhance its interaction with biological targets related to cancer proliferation and survival mechanisms. In particular, compounds that inhibit WEE1 kinase have been highlighted as promising anticancer agents due to their ability to disrupt cell cycle checkpoints .

Insecticidal Activity

Another area of interest is the insecticidal properties of this compound. Similar compounds have been documented to exhibit insecticidal effects, which may be attributed to their ability to interfere with critical biological processes in pests . This opens avenues for agricultural applications where such compounds could serve as effective pest control agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Table 1 summarizes key structural analogs and their observed biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 2,6-Dimethoxy-5-methylthio-pyrimidin-4-amines | Contains methylthio group | Moderate antiviral activity |

| N-Ethyl-2,6-dimethoxy-pyrimidin-4-amines | Ethyl substitution at nitrogen | Reduced efficacy compared to diethyl derivative |

| 5-Methylthio-pyrimidin-4-amines | Simplified structure | Lower biological activity overall |

The unique combination of ethyl and methoxy groups along with the methylthio moiety in this compound enhances its solubility and biological activity compared to its analogs .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is also essential to consider its toxicity profile. Preliminary assessments indicate that similar pyrimidine derivatives can cause skin irritation and allergic reactions upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile before advancing into clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-2,6-dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and functionalization. For example:

Pyrimidine core formation : Use 2,6-dimethoxypyrimidin-4-amine as a starting material. Introduce the methylsulfanyl group at the 5-position via thiolation using methyl disulfide or Lawesson’s reagent under anhydrous conditions .

N,N-Diethylation : React the intermediate with diethyl sulfate or ethyl bromide in a polar aprotic solvent (e.g., DMF) with a strong base (e.g., LiH) to install the diethylamine moiety .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, 70:30 acetonitrile/water) .

- Key Considerations : Optimize reaction time and temperature to minimize by-products (e.g., over-alkylation). Use TLC and NMR (1H/13C) for intermediate validation .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the crystal lattice. Collect data at low temperature (100 K) to reduce thermal motion artifacts. Analyze dihedral angles and intermolecular interactions (e.g., C–H···π bonds) to confirm substituent orientation .

- Spectroscopy :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), methylsulfanyl (δ ~2.5 ppm), and diethylamine (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for CH2) signals. Compare with analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl] derivatives .

- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 317.1424 for C12H21N3O2S) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., enantiomorph polarity) be resolved during structure refinement?

- Methodological Answer :

-

Flack parameter (η) vs. Hooft parameter (x) : For non-centrosymmetric structures, use the Flack parameter to estimate enantiomorph polarity. However, if η converges near 0.5 (indicating pseudo-symmetry), switch to the Hooft parameter (x), which is less sensitive to near-centrosymmetric ambiguities .

-

Validation : Cross-check with resonant scattering (if heavy atoms are present) or computational methods (e.g., density functional theory for energy-minimized conformers) .

Q. What strategies mitigate challenges in studying the compound’s reactivity under physiological conditions?

- Methodological Answer :

-

Hydrolysis Stability : Conduct accelerated degradation studies (pH 1–10 buffers, 37°C). Monitor via LC-MS for demethylation (loss of methoxy groups) or sulfoxide formation (oxidation of methylsulfanyl) .

-

Thiol-Disulfide Exchange : Test reactivity with glutathione (5 mM, 37°C) to assess potential for disulfide bond formation, a common pathway for sulfur-containing drugs .

- Data Table :

| Condition (pH) | Half-Life (h) | Major Degradants |

|---|---|---|

| 1.2 (HCl) | 12.3 | Desmethyl analog |

| 7.4 (PBS) | 48.7 | Sulfoxide |

| 10.0 (NaOH) | 6.8 | Pyrimidine ring-opened product |

Q. How can computational methods predict biological target interactions for this compound?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like acetylcholinesterase (PDB ID: 4EY7). Prioritize the methylsulfanyl and diethylamine groups for hydrophobic pocket interactions .

-

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD (<2.0 Å acceptable) and free energy (MM-PBSA) to rank affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.